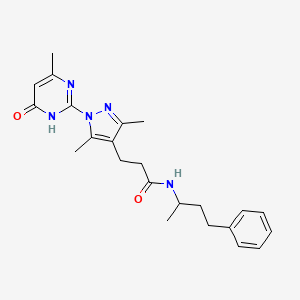![molecular formula C18H15ClN2O3 B2923943 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 478262-67-8](/img/structure/B2923943.png)
1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione (CPMIM) is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. CPMIM has been studied for its ability to act as an antioxidant, a reducing agent, and a chelating agent. It has also been examined for its potential to act as a stabilizer for organic compounds and as an inhibitor of enzyme activity. In addition, CPMIM has been investigated for its potential to act as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Pharmacological Activity
- Compounds with imidazolidine derivatives, including those with a 4-chlorophenyl substituent, have demonstrated significant pharmacological activities. These include antinociceptive and serotonergic activities, with particular relevance to the opioid MOP receptor and the 5-HT2 receptor (Matosiuk et al., 2005).
Anti-inflammatory and Analgesic Properties
- Novel 4(3H)-quinazolinone derivatives, which include structures similar to 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione, have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Farag et al., 2012).
Biological Screening Against Bacteria and Fungi
- Imidazo[1,2-a]pyridine derivatives with a 4-chlorophenyl component have shown moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were tested at concentrations of 50μg/ml (Bhuva et al., 2015).
Structural and Molecular Studies
- The structure of imidazolidine derivatives, including those with 4-chlorophenyl and 4-methylphenylsulfonyl components, has been analyzed, revealing interesting geometric properties and crystal packing stabilized by specific interactions (Ranjith et al., 2011).
Cancer Treatment Potential
- Spirooxoindolepyrrolidine derivatives, with structural similarity to this compound, have been studied as potential modulators of p53 activity, showing promising results in inhibiting cell growth in various human tumor cells (Gomez-Monterrey et al., 2010).
Novel Metal-Based Chemotherapy
- Research into metal complexes involving imidazole derivatives similar to this compound has opened up new avenues for chemotherapy against tropical diseases (Navarro et al., 2000).
Antibacterial Agents
- Derivatives of imidazoline and imidazo[2,1-c][1,2,4]triazole with a methylthio group, structurally related to the chemical , have been synthesized and evaluated for their antibacterial properties, showing MIC values in the range of 11.0-89.2 μM (Sztanke et al., 2006).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-2-4-13(5-3-12)10-20-16(22)17(23)21(18(20)24)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOPOHUBXKGHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

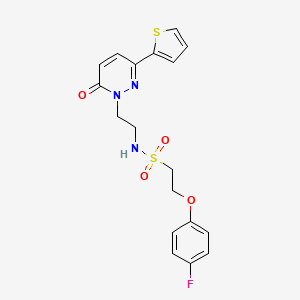
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
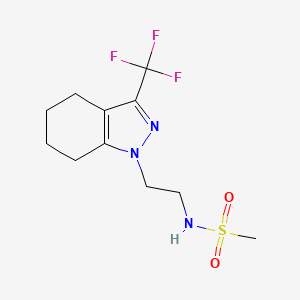
![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)
![5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2923872.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)
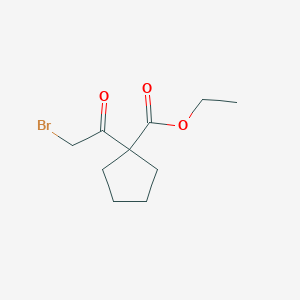
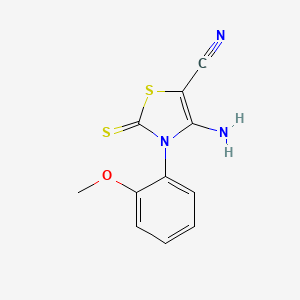
![7-((2E)but-2-enyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2923880.png)
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923881.png)
